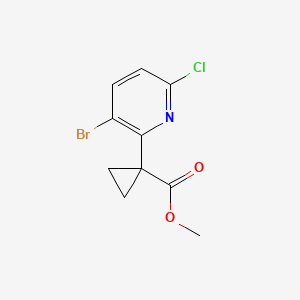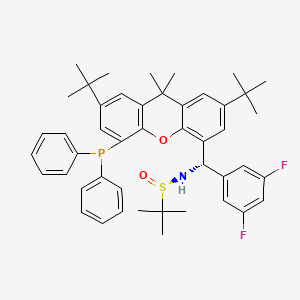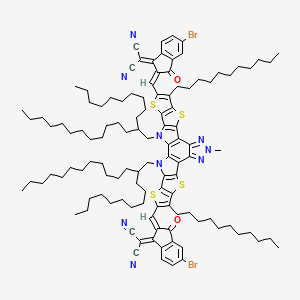
Z-DT-2Br-|A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Z-DT-2Br-|A: is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Z-DT-2Br-|A typically involves a series of chemical reactions under controlled conditions. One common method is the space-confined chemical vapor deposition (SCCVD) technique, which allows for the formation of high-quality crystals with specific properties . The reaction conditions often include the presence of water molecules, which promote the formation of the desired compound due to their strong polarity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and precise control of reaction parameters to ensure consistency and quality. The use of advanced techniques such as SCCVD can be scaled up to meet industrial demands, providing a reliable source of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions: Z-DT-2Br-|A undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the compound’s reactive sites, which interact with various reagents under specific conditions.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, Z-DT-2Br-|A is used as a precursor for the synthesis of other complex molecules. Its reactivity and stability make it an ideal candidate for various chemical transformations and studies.
Biology: In biological research, this compound is investigated for its potential interactions with biological molecules. Studies focus on understanding how this compound can affect cellular processes and its potential use in developing new therapeutic agents.
Medicine: In the medical field, this compound is explored for its potential therapeutic properties. Researchers are studying its effects on different biological targets to develop new treatments for various diseases.
Industry: Industrially, this compound is used in the production of advanced materials and as a catalyst in chemical reactions. Its unique properties make it valuable in manufacturing processes that require high precision and efficiency.
Mechanism of Action
The mechanism of action of Z-DT-2Br-|A involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, altering their activity, and modulating various biochemical processes. Detailed studies are conducted to elucidate the exact molecular mechanisms and pathways involved in its action.
Comparison with Similar Compounds
Comparison: Compared to similar compounds, Z-DT-2Br-|A stands out due to its unique reactivity and stability. While other compounds like Z(BO)-DT-2Br and Z-DT-2Br-γ share some structural similarities, this compound’s distinct properties make it more suitable for specific applications in research and industry.
Properties
IUPAC Name |
2-[(2Z)-5-bromo-2-[[23-[(Z)-[5-bromo-1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-3,27-bis(2-decyltetradecyl)-15-methyl-8,22-di(undecyl)-6,10,20,24-tetrathia-3,14,15,16,27-pentazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaen-7-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C115H155Br2N9O2S4/c1-8-14-20-26-32-38-42-46-52-58-64-82(62-56-50-44-36-30-24-18-12-5)80-125-104-100(112-106(125)114-110(131-112)90(66-60-54-48-40-34-28-22-16-10-3)96(129-114)74-94-98(84(76-118)77-119)88-70-68-86(116)72-92(88)108(94)127)102-103(123-124(7)122-102)101-105(104)126(81-83(63-57-51-45-37-31-25-19-13-6)65-59-53-47-43-39-33-27-21-15-9-2)107-113(101)132-111-91(67-61-55-49-41-35-29-23-17-11-4)97(130-115(107)111)75-95-99(85(78-120)79-121)89-71-69-87(117)73-93(89)109(95)128/h68-75,82-83H,8-67,80-81H2,1-7H3/b94-74-,95-75- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMHYNZQQYZHCOE-GGZOHCNOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(CCCCCCCCCC)CN1C2=C(C3=C1C4=C(S3)C(=C(S4)C=C5C(=C(C#N)C#N)C6=C(C5=O)C=C(C=C6)Br)CCCCCCCCCCC)C7=NN(N=C7C8=C2N(C9=C8SC1=C9SC(=C1CCCCCCCCCCC)C=C1C(=C(C#N)C#N)C2=C(C1=O)C=C(C=C2)Br)CC(CCCCCCCCCC)CCCCCCCCCCCC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC(CN1C2=C(SC3=C2SC(=C3CCCCCCCCCCC)/C=C/4\C(=O)C5=C(C4=C(C#N)C#N)C=CC(=C5)Br)C6=C1C7=C(C8=NN(N=C68)C)C9=C(N7CC(CCCCCCCCCCCC)CCCCCCCCCC)C1=C(S9)C(=C(S1)/C=C/1\C(=O)C2=C(C1=C(C#N)C#N)C=CC(=C2)Br)CCCCCCCCCCC)CCCCCCCCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C115H155Br2N9O2S4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1983.6 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
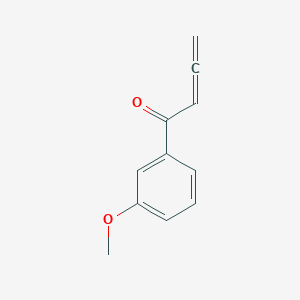
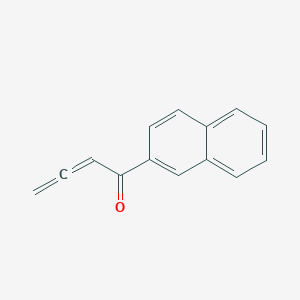
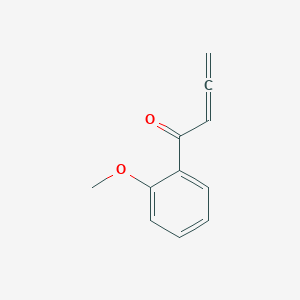
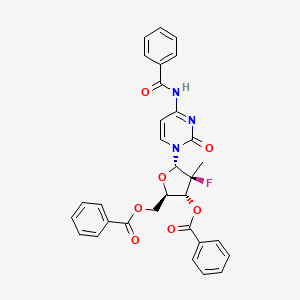
![Ethyl 3-bromo-7-chloro-2-methyl-pyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B8250290.png)
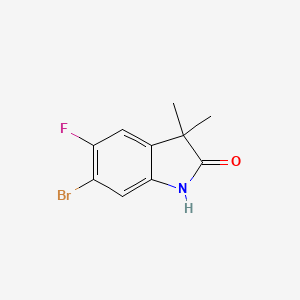
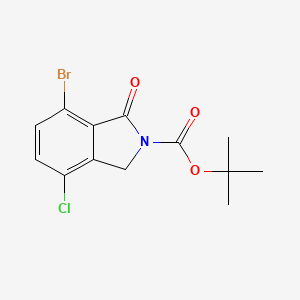
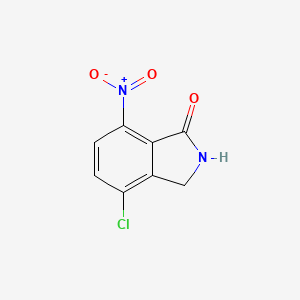
![2-(3-(1H-Benzo[d]imidazol-1-yl)phenoxy)-9-(4-(tert-butyl)pyridin-2-yl)-9H-carbazole](/img/structure/B8250316.png)
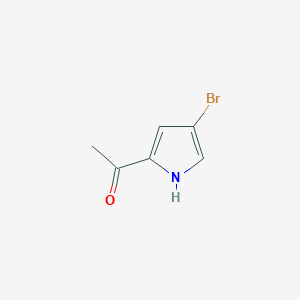
![2-[(2Z)-2-[[23-[(Z)-[1-(dicyanomethylidene)-5,6-difluoro-3-oxoinden-2-ylidene]methyl]-3,27-di(undecan-5-yl)-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaen-7-yl]methylidene]-5,6-difluoro-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B8250324.png)
![2-[(2Z)-2-[[23-[(Z)-[1-(dicyanomethylidene)-5,6-difluoro-3-oxoinden-2-ylidene]methyl]-3,27-bis(2-hexyldecyl)-15-methyl-8,22-di(undecyl)-6,10,20,24-tetrathia-3,14,15,16,27-pentazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaen-7-yl]methylidene]-5,6-difluoro-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B8250329.png)
